1-(2-chloroacetyl)-3-methylimidazolidin-2-one
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Overview
Description
1-(2-Chloroacetyl)-3-methylimidazolidin-2-one is a chemical compound with a unique structure that includes a chloroacetyl group attached to a methylimidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroacetyl)-3-methylimidazolidin-2-one can be synthesized through a multi-step process. One common method involves the reaction of 3-methylimidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and potentially leading to new derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed:
Amides, Esters, and Thioesters:
Scientific Research Applications
1-(2-Chloroacetyl)-3-methylimidazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-chloroacetyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: This compound shares the chloroacetyl group but has a different ring structure, leading to variations in its reactivity and applications.
Chloroacetamide Derivatives: These compounds, such as acetochlor and metolachlor, are widely used as herbicides and have similar chemical properties.
Uniqueness: 1-(2-Chloroacetyl)-3-methylimidazolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with biological molecules makes it valuable in research and industrial applications .
Properties
CAS No. |
2680534-16-9 |
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Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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